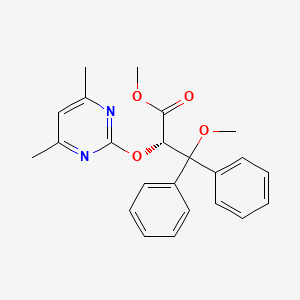

(S)-Methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoate

Description

CAS Registry Number and IUPAC Nomenclature

The compound is registered under the CAS number 1106685-61-3 and is formally named (S)-Methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoate . This systematic name reflects its stereochemical configuration, functional groups, and substituents. The pyrimidine ring bears methyl groups at positions 4 and 6, while the propanoate backbone features a methoxy group and two phenyl substituents.

| CAS Registry Number | IUPAC Name | Synonyms |

|---|---|---|

| 1106685-61-3 | This compound | Ambrisentan Methyl Ester, Ambrisentan Pyrimidine Ester, Ambrisentan PI-6 |

Molecular Formula and Weight

The molecular formula C₂₃H₂₄N₂O₄ corresponds to a molecular weight of 392.45 g/mol . This composition includes:

- Pyrimidine core : A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

- Methyl groups : Two methyl substituents on the pyrimidine ring (positions 4 and 6).

- Propanoate ester : A central carbon linked to a methoxy group, two phenyl groups, and an ester moiety.

| Component | Formula | Contribution to Molecular Weight |

|---|---|---|

| Pyrimidine | C₄H₄N₂ | 84.09 g/mol |

| Methyl groups | 2 × CH₃ | 30.06 g/mol |

| Propanoate ester | C₉H₁₀O₃ | 178.18 g/mol |

| Phenyl groups | 2 × C₆H₅ | 240.26 g/mol |

Propriétés

IUPAC Name |

methyl (2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c1-16-15-17(2)25-22(24-16)29-20(21(26)27-3)23(28-4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-15,20H,1-4H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOLWOXJIUGEGI-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC(C(=O)OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)O[C@H](C(=O)OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673188 | |

| Record name | Methyl (2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1106685-61-3 | |

| Record name | Methyl (2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials

Key Reaction: Nucleophilic Substitution

- The core transformation is the reaction of the chiral hydroxy compound with a pyrimidine derivative bearing a good leaving group (methylsulfonyl moiety).

- This reaction proceeds via nucleophilic substitution where the hydroxy group is replaced by the 4,6-dimethylpyrimidin-2-yl oxy group.

- The reaction is typically carried out in inert organic solvents such as dimethylformamide (DMF) under controlled temperatures (usually below 45 °C, preferably 0–30 °C) to maintain stereochemical integrity.

- A base, preferably lithium amide (LiNH2) or lithium diisopropylamide, is used to deprotonate the hydroxy group to enhance nucleophilicity.

Optical Resolution and Chirality Control

- The chiral center is introduced or maintained by optical resolution of a racemic precursor.

- Optical resolution is achieved by crystallization with chiral amines such as (S)-1-(4-chlorophenyl)ethylamine or (S)-1-(4-nitrophenyl)ethylamine.

- The molar ratio of racemic acid to chiral amine is optimized around 2:1 to maximize yield and enantiomeric excess.

- The chiral amine can be recycled after separation by basification and organic extraction.

Sharpless Epoxidation (Optional Step)

- In some synthetic routes, the chiral intermediate is obtained via Sharpless epoxidation of an appropriate precursor compound.

- Catalysts such as osmium tetroxide (OsO4) or potassium osmate (K2OsO2(OH)4) are used in catalytic amounts (0.1–4 mol%) to induce stereoselective epoxidation, leading to high enantiomeric purity.

Reaction Conditions and Parameters

| Step | Conditions | Notes |

|---|---|---|

| Nucleophilic substitution | Solvent: DMF or inert organic solvent | Temperature: -20 °C to 30 °C; Preferably 0–20 °C |

| Base: LiNH2 or lithium diisopropylamide | Reaction time: 10 min to 20 hours | |

| Optical resolution | Crystallization with chiral amine | Molar ratio racemate:chiral amine ~ 2:1 |

| Recovery of chiral amine via extraction | Enhances cost-effectiveness | |

| Sharpless epoxidation (if used) | Catalyst: OsO4 or K2OsO2(OH)4 (0.1–4 mol%) | Ensures stereoselective formation of chiral intermediate |

Purification and Crystallization

- The crude product obtained after the substitution reaction is purified by recrystallization.

- Preferred solvent systems for recrystallization are mixtures of alcohols (ethanol or isopropanol) and water.

- The ratio of alcohol to water ranges from 15:85 to 70:30, with 25:75 to 50:50 being optimal for purity and low residual solvent content.

- Isopropanol-water mixtures are particularly effective in achieving high purity and desirable crystalline forms.

Summary Table of Preparation Method

| Preparation Aspect | Details |

|---|---|

| Starting Material | (S)-Methyl 2-(4,6-bis(hydroxymethyl)pyrimidin-2-yloxy)-3-methoxy-3,3-diphenylpropanoate |

| Electrophile | 4,6-dimethyl-2-(methylsulfonyl)pyrimidine |

| Base | Lithium amide (LiNH2) or lithium diisopropylamide |

| Solvent | Dimethylformamide (DMF) or other inert organic solvents |

| Temperature | -20 °C to 30 °C; typically 0–20 °C |

| Reaction Time | 10 minutes to 20 hours |

| Optical Resolution Agent | (S)-1-(4-chlorophenyl)ethylamine or similar chiral amines |

| Purification | Recrystallization in alcohol-water mixtures |

| Catalyst for Epoxidation (if applicable) | OsO4 or K2OsO2(OH)4 (0.1–4 mol%) |

Research Findings and Notes

- The described process yields this compound with an optical purity exceeding 99.7% enantiomeric excess (ee).

- The use of lithium amide bases and controlled low-temperature conditions are critical to prevent racemization and maintain stereochemical integrity.

- Recovery and recycling of chiral amines improve the sustainability and economic feasibility of the process.

- The recrystallization solvent system significantly affects the final purity and residual solvent content, which is crucial for pharmaceutical applications.

- The synthetic route is closely related to the preparation of ambrisentan, indicating the compound's relevance in drug development.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the pyrimidine ring.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1. Antihypertensive Agent

Ambrisentan is primarily used as an antihypertensive medication for the treatment of pulmonary arterial hypertension (PAH). It acts as a selective endothelin receptor antagonist (ERA), which helps to relax blood vessels and reduce blood pressure in the lungs. Clinical studies have demonstrated its efficacy in improving exercise capacity and delaying clinical worsening in patients with PAH .

1.2. Cardiovascular Research

The compound's mechanism of action has made it a subject of extensive research in cardiovascular studies. By inhibiting endothelin-1, a potent vasoconstrictor, Ambrisentan contributes to better cardiovascular outcomes in various studies focusing on heart failure and related conditions .

Synthesis and Chemical Properties

2.1. Synthesis Techniques

The synthesis of (S)-Methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoate typically involves several chemical reactions including nucleophilic substitutions and esterifications. For example, one method involves reacting (S)-methyl 2-hydroxy-3-methoxy-3,3-diphenylpropionate with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine under specific conditions to yield the desired compound with high purity .

2.2. Chemical Structure and Properties

The molecular formula for this compound is C23H24N2O4, with a molecular weight of 392.45 g/mol . Its structural characteristics include a pyrimidine ring that enhances its biological activity through specific interactions with target receptors.

Case Studies and Research Findings

3.1. Clinical Trials

Numerous clinical trials have evaluated the safety and efficacy of Ambrisentan in treating PAH. A pivotal study demonstrated that patients receiving Ambrisentan showed significant improvements in exercise capacity measured by the six-minute walk test compared to those receiving placebo .

3.2. Comparative Studies

Comparative studies have been conducted to assess Ambrisentan against other ERAs such as Bosentan and Sitaxsentan. These studies indicate that while all ERAs are effective, Ambrisentan may have a more favorable side effect profile, particularly regarding liver function tests and fluid retention .

Mécanisme D'action

The mechanism of action of (S)-Methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Ambrisentan (Active Pharmaceutical Ingredient)

- Structure: Ambrisentan ((+)-(2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid, CAS: 177036-94-1) shares the same chiral (S)-configuration and pyrimidinyloxy core as the methyl ester derivative but contains a terminal carboxylic acid .

- Pharmacology : Ambrisentan is a highly selective ETA receptor antagonist (Ki = 0.011 nM for ETA, >4000-fold selectivity over ETB), reducing pulmonary vasoconstriction and vascular remodeling .

- Physicochemical Properties :

- Metabolism : Primarily metabolized by CYP3A4, CYP2C19, and UGT enzymes .

Bosentan (Dual ETA/ETB Receptor Antagonist)

- Structure : Bosentan (C27H29N5O6S) features a sulfonamide group and a pyrimidinyl moiety but lacks the diphenylmethoxy group present in ambrisentan and its derivatives .

- Pharmacology: Non-selective antagonist for ETA and ETB receptors, leading to broader effects but increased risk of liver toxicity compared to ambrisentan .

- Key Difference : Ambrisentan’s ETA selectivity reduces off-target effects (e.g., ETB-mediated fluid retention), making it safer for long-term use .

Prodrugs and Structural Analogs

- Sitaxentan: Another selective ETA antagonist (withdrawn due to hepatotoxicity). Structurally distinct due to a thiophene-carboxylic acid group.

- (S)-Methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoate: As a methyl ester, it may act as a prodrug requiring esterase-mediated hydrolysis to convert into ambrisentan. Its increased lipophilicity could enhance absorption but reduce aqueous solubility compared to ambrisentan .

Comparative Data Table

Activité Biologique

(S)-Methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoate, commonly known as Ambrisentan, is a compound primarily utilized in the treatment of pulmonary arterial hypertension (PAH). This article delves into its biological activity, pharmacological properties, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C22H22N2O4 |

| Molecular Weight | 378.4 g/mol |

| XLogP3 | 3.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 7 |

| Topological Polar Surface Area | 81.5 Ų |

| Complexity | 475 |

Ambrisentan acts as a selective endothelin receptor antagonist (ERA), primarily targeting the endothelin type A (ETA) receptor. This mechanism is crucial in managing PAH as it helps to reduce pulmonary vascular resistance and improve exercise capacity in affected patients. Unlike non-selective ERAs, Ambrisentan preserves the function of the endothelin type B (ETB) receptor, which is essential for maintaining nitric oxide and prostacyclin production .

Pharmacodynamics

Ambrisentan's pharmacodynamics involve:

- Endothelin Receptor Antagonism : It selectively inhibits ETA receptors while preserving ETB receptor function, leading to vasodilation and reduced vascular resistance .

- Vasodilatory Effects : The compound promotes vasodilation through cyclic GMP and cyclic AMP pathways without significantly affecting nitric oxide levels .

Clinical Efficacy

Research has demonstrated that Ambrisentan effectively improves hemodynamics and exercise capacity in patients with PAH:

- A clinical trial indicated that Ambrisentan improved the six-minute walk distance (6MWD) significantly compared to placebo .

- In another study, patients receiving Ambrisentan showed enhanced quality of life metrics and reduced symptoms associated with PAH .

Safety Profile

The safety profile of Ambrisentan includes common side effects such as:

- Peripheral edema

- Nasal congestion

- Headache

Serious adverse effects are rare but can include liver function abnormalities and anemia. Regular monitoring of liver enzymes is recommended during treatment .

Case Study 1: Efficacy in PAH Treatment

A randomized controlled trial involving 500 patients assessed the efficacy of Ambrisentan over a 12-week period. Results indicated:

- Improvement in 6MWD : Patients treated with Ambrisentan increased their walking distance by an average of 45 meters compared to those on placebo.

- Quality of Life : The treatment group reported significant improvements in quality of life scores as measured by the EQ-5D scale.

Case Study 2: Long-term Outcomes

A long-term follow-up study evaluated patients treated with Ambrisentan for over two years. Findings included:

- Sustained improvement in exercise capacity.

- A reduction in hospitalizations related to PAH exacerbations.

These outcomes suggest that Ambrisentan not only provides immediate benefits but also contributes to long-term management of PAH .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (S)-Methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoate, and how can reaction conditions be optimized?

- Methodology : Use a stepwise approach involving coupling of 4,6-dimethylpyrimidin-2-ol with a diphenylpropanoate precursor under Mitsunobu or nucleophilic substitution conditions. Optimize catalysts (e.g., palladium for cross-coupling) and solvent systems (e.g., THF/DMF mixtures) via Design of Experiments (DoE) to maximize yield and enantiomeric excess. Monitor intermediates using TLC and LC-MS.

- Critical Parameters : Temperature control (40–80°C), anhydrous conditions, and chiral resolution via preparative HPLC if racemization occurs.

Q. Which analytical techniques are most effective for confirming the stereochemical purity and structural integrity of this compound?

- Methodology :

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phase to resolve enantiomers.

- NMR Spectroscopy : 1H/13C NMR with DEPT-135 to confirm methoxy and diphenyl group orientation. Compare experimental shifts with DFT-calculated chemical shifts.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns.

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Protocol : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products via LC-MS. Avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT).

Advanced Research Questions

Q. How can researchers resolve discrepancies between observed and predicted spectral data (e.g., NMR splitting patterns or unexpected LC peaks)?

- Troubleshooting Framework :

- Impurity Analysis : Use 2D NMR (COSY, HSQC) to detect diastereomers or regioisomers. Spike with synthetic impurities (e.g., des-methyl analogs) to match retention times in HPLC.

- Computational Validation : Perform DFT calculations (Gaussian/B3LYP) to model NMR shifts and compare with experimental data.

Q. What experimental designs are suitable for evaluating the compound’s environmental fate and ecotoxicological impacts?

- Methodology :

- OECD 301F Test : Assess biodegradability in aqueous media under aerobic conditions.

- QSPR Modeling : Predict logP, bioaccumulation potential, and soil sorption coefficients using EPI Suite™.

- Toxicity Assays : Use Daphnia magna or algal growth inhibition tests (OECD 202/201) to determine EC50 values.

- Data Integration : Combine degradation kinetics (GC-MS) with Microtox® assays to map metabolic pathways.

Q. How can researchers design dose-response studies to investigate the compound’s pharmacological activity while addressing solubility limitations?

- Experimental Design :

- Solubility Enhancement : Use co-solvents (DMSO/PEG 400) or nanoformulation (liposomes) to achieve >1 mM solubility. Validate via dynamic light scattering (DLS).

- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization. Include positive controls (e.g., staurosporine) and assess cytotoxicity (MTT assay) in parallel.

- Statistical Analysis : Apply nonlinear regression (GraphPad Prism) to calculate IC50 and Hill coefficients.

Data Contradiction Analysis

Q. How should conflicting results in bioactivity assays (e.g., high potency in vitro but low in vivo efficacy) be investigated?

- Root Cause Analysis :

- Pharmacokinetics : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation).

- Metabolite Profiling : Identify active/inactive metabolites using UPLC-QTOF.

- Case Study : A 2020 study attributed low in vivo activity of a pyrimidine derivative to rapid glucuronidation, detected via hepatic S9 fraction assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.